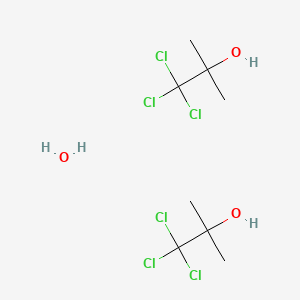

Chlorobutanol Hemihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 G IN 125 ML WATER; SOL IN VOLATILE OILS

Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils.

Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils.

For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page.

Synonyms

Canonical SMILES

Chlorobutanol Hemihydrate (CAS 6001-64-5) is a chlorinated tertiary alcohol widely procured as a broad-spectrum, non-surfactant antimicrobial preservative for multi-dose ophthalmic, parenteral, and otic formulations. Unlike standard quaternary ammonium preservatives, it provides bacteriostatic and fungistatic efficacy without acting as a surfactant, preserving the structural integrity of delicate active pharmaceutical ingredients (APIs) and complex emulsions. Typically utilized at a concentration of 0.5%, the hemihydrate form is specifically selected for aqueous systems where its pre-hydrated state ensures predictable solubility and prevents the moisture-scavenging instability associated with its anhydrous counterpart [1].

Substituting Chlorobutanol Hemihydrate with its anhydrous analog or common preservatives like Benzalkonium Chloride (BAK) introduces critical formulation and safety risks. The hemihydrate form possesses a distinct melting point of approximately 76°C to 78°C, compared to 97°C for the anhydrous form, fundamentally altering thermal processing and sterilization parameters [1]. Furthermore, substituting with BAK introduces a highly reactive cationic surfactant that can denature biologic APIs, destabilize lipid emulsions, and cause severe dose-dependent cytotoxicity to corneal epithelial cells [2]. Consequently, for sensitive ophthalmic solutions or surfactant-incompatible injectables, generic substitution compromises both product stability and patient safety.

Thermal Processing Constraints: Hemihydrate vs. Anhydrous Form

The hydration state of chlorobutanol heavily dictates its thermal behavior during manufacturing. Chlorobutanol Hemihydrate exhibits a melting point of approximately 76°C to 78°C, whereas the anhydrous form melts at 97°C [1]. This ~19°C differential is critical during the compounding of sterile solutions, as the hemihydrate form sublimes readily and requires lower-temperature processing to prevent evaporative loss of the preservative prior to final packaging.

| Evidence Dimension | Melting Point |

| Target Compound Data | Chlorobutanol Hemihydrate (~76°C - 78°C) |

| Comparator Or Baseline | Anhydrous Chlorobutanol (~97°C) |

| Quantified Difference | ~19°C lower melting point for the hemihydrate |

| Conditions | Standard atmospheric pressure thermal analysis |

Buyers must select the hemihydrate form to align with specific low-temperature compounding protocols and to ensure predictable dissolution in aqueous systems.

Corneal Endothelial and Epithelial Cytotoxicity vs. Benzalkonium Chloride (BAK)

In comparative in vitro models utilizing human corneal endothelial cells (HCECs) and epithelial cells, preservative toxicity varies significantly. Exposure to standard concentrations of Benzalkonium Chloride (BAK) or polysorbate reduces cell survival to approximately 20%. In contrast, cells exposed to Chlorobutanol maintain a survival rate of 80% or greater [1]. This quantitative reduction in cytotoxicity makes chlorobutanol highly preferable for continuous-use artificial tears and glaucoma medications.

| Evidence Dimension | Human corneal cell survival rate |

| Target Compound Data | Chlorobutanol (≥80% survival) |

| Comparator Or Baseline | Benzalkonium Chloride (BAK) (~20% survival) |

| Quantified Difference | ≥60% higher cell survival rate with Chlorobutanol |

| Conditions | 48-hour exposure in HCEC and corneal epithelial cell cultures |

This safety profile justifies the procurement of chlorobutanol for chronic-use ophthalmic formulations where BAK-induced corneal damage is unacceptable.

pH-Dependent Antimicrobial Stability in Aqueous Systems

The antimicrobial efficacy of Chlorobutanol Hemihydrate is highly dependent on the pH of the formulation environment. It maintains optimal bacteriostatic and fungistatic activity in acidic to neutral solutions, but its efficacy decreases significantly when the formulation pH exceeds 5.5 [1]. Furthermore, it is incompatible with alkaline drugs and non-ionic surfactants like Tween 80, which can sequester the molecule and reduce its active concentration.

| Evidence Dimension | Antimicrobial activity retention |

| Target Compound Data | Chlorobutanol Hemihydrate at pH < 5.5 (Optimal activity) |

| Comparator Or Baseline | Chlorobutanol Hemihydrate at pH > 5.5 (Significantly decreased activity) |

| Quantified Difference | Sharp decline in bacteriostatic efficacy in alkaline conditions |

| Conditions | Aqueous pharmaceutical formulations |

Procurement teams and formulators must ensure that the target product matrix maintains a pH below 5.5 and lacks incompatible non-ionic surfactants to guarantee preservative efficacy.

Surfactant-Free Multi-Dose Ophthalmic Solutions

Due to its significantly lower cytotoxicity compared to BAK and its lack of surfactant properties, Chlorobutanol Hemihydrate is the preservative of choice for chronic-use eye drops, such as artificial tears and glaucoma treatments [1]. It ensures sterility without disrupting the lipid layer of the tear film or causing cumulative corneal epithelial damage.

Aqueous Parenteral and Injectable Formulations

In injectable formulations where cationic surfactants would cause API precipitation or emulsion cracking, Chlorobutanol Hemihydrate provides a neutral, stable preservation method [2]. Its pre-hydrated state ensures rapid and complete dissolution in aqueous vehicles, streamlining the compounding of large-volume parenterals.

Otic and Dental Preparations Requiring Mild Anesthesia

Beyond its primary role as a preservative, chlorobutanol possesses mild local anesthetic and sedative properties [3]. This dual-action functionality makes it highly valuable in the procurement of raw materials for otic drops (e.g., for impacted cerumen) and dental solutions, where it simultaneously prevents microbial growth and soothes local tissue irritation.

Physical Description

Color/Form

Crystals

COLORLESS TO WHITE

Colorless to white crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Characteristic taste

Odor

Characteristic odo

Decomposition

Melting Point

MP: 77 °C (HYDRATE); HYGROSCOPIC

MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (68.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (68.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

TOPICALLY AS SOLN IN CLOVE OIL AS DENTAL ANALGESIC. IT HAS LOCAL ANESTHETIC POTENCY TO MILD DEGREE & HAS BEEN EMPLOYED AS ANESTHETIC DUSTING POWDER (1 TO 5%) OR OINTMENT (10%).

WHEN ADMIN ORALLY, IT HAS MUCH THE SAME THERAPEUTIC USE AS CHLORAL HYDRATE. HENCE, CHLOROBUTANOL HAS BEEN EMPLOYED AS SEDATIVE & HYPNOTIC. IT HAS BEEN TAKEN ORALLY TO ALLAY VOMITING DUE TO GASTRITIS. DOSE--TOPICAL. ... IN TABLETS OR CAPSULES.

MEDICATION (VET): ANTISEPTIC & LOCAL ANESTHETIC; INTERNALLY, IT IS USED AS SEDATIVE & HYPNOTIC. IT APPEARS TO BE OF VALUE IN GASTRITIS WITH PERSISTENT VOMITING IN DOGS.

For more Therapeutic Uses (Complete) data for CHLORETONE (7 total), please visit the HSDB record page.

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Under physiological conditions, chlorobutanol is unstable. The mean urinary recovery accounts for 9.6% of the dose orally administered.

The volume of distribution was approximately 233 ± 141 L in healthy individuals receiving oral chlorobutanol.

In healthy subjects, the clearance was approximately 11.6 ± 1.0 mL/min following oral administration.

Metabolism Metabolites

Wikipedia

Drug Warnings

RESEMBLES CHLORAL HYDRATE BUT NO GASTRIC IRRITATION.

ALLERGIC REACTIONS ... INCLUDE ERYTHEMA, SCARLATINIFORM EXANTHEMS, URTICARIA, AND ECZEMATOID DERMATITIS. THE ERUPTION USUALLY BEGINS ON THE FACE OR BACK AND SPREADS TO THE NECK, CHEST, AND ARMS; IT MAY BE FOLLOWED BY DESQUAMATION ... /CHLORAL HYDRATE/

UNDESIRABLE CNS EFFECTS INCLUDE LIGHTHEADEDNESS, MALAISE, ATAXIA, & NIGHTMARES. "HANGOVER" ALSO MAY OCCUR ... /CHLORAL HYDRATE/

Biological Half Life

Use Classification

Cosmetics -> Preservative

Methods of Manufacturing

By action of potassium hydroxide on a solution of chloroform and acetone.

The para and ortho positions of phenols condense at the carbonyl group of acetone to make bisphenols... If the H atom is activated, ClCH- compounds add to the carbonyl group in the presence of stong base; chloroform gives chloretone.

General Manufacturing Information

2-Propanol, trichloro-2-methyl-: INACTIVE

REACTS WITH RUBBER (VIAL STOPPERS, ETC) & RAPIDLY LOSES POTENCY. ... FDA REGULATION MAKES ZERO RESIDUE MANDATORY IN MILK FOR HUMAN CONSUMPTION.

...DRUGS USED IN DOPING. ... AMONG DEPRESSANTS MAY BE MENTIONED...CHLORBUTOL...

BECAUSE OF DECOMP IN ALKALINE SOLN, WITH LOSS OF ANTIBACTERIAL ACTIVITY, IT IS UNSUITABLE FOR USE AS BACTERIOSTATIC AGENT IN SUCH SOLN. IT IS REPORTED TO BE SLOW-ACTING. ... CHLOROBUTANOL IS NEUTRALIZED OR INACTIVATED BY 10% OF TWEEN 20 IN NUTRIENT BROTH MEDIUM.

APPROX 25% OF COMMERCIAL OPHTHALMIC SOLN CONTAIN CHLOROBUTANOL, SOMETIMES WITH EDTA.

For more General Manufacturing Information (Complete) data for CHLORETONE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 967.29. Chlorobutanol in drugs. Gas chromatographic and infrared methods. /Chlorobutanol/